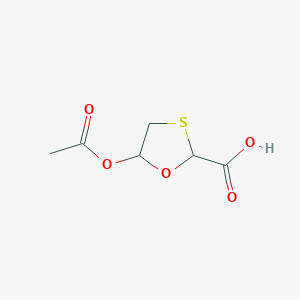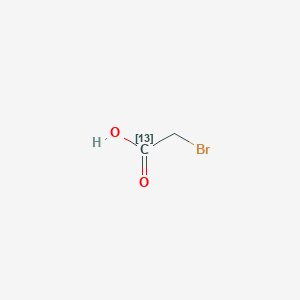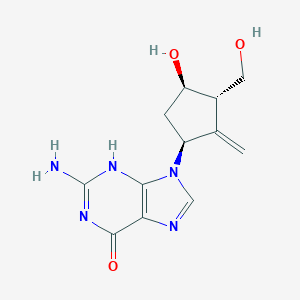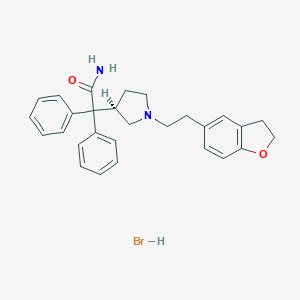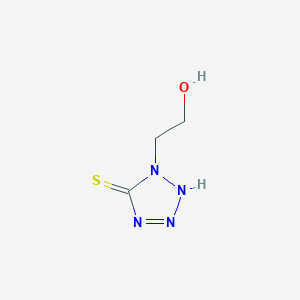
Flomoxef Impurity 11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flomoxef Impurity 11 is a specific impurity of Flomoxef . Flomoxef is an oxacephem antibiotic, which has been used in trials studying the treatment of Urinary Tract Infection .
Synthesis Analysis
The synthesis method of Flomoxef involves several steps, including reactions at temperatures of 65-70°C, the addition of triethylamine to the Flomoxef acid solution, and the formation of Flomoxef triethylamine salt . A specific synthetic route and preparation of a Flomoxef sodium impurity have also been reported .
Molecular Structure Analysis
Flomoxef Impurity 11 has a molecular formula of C3H6N4OS and a molecular weight of 146.17 g/mol. Impurity 6 and Impurity 11 of Flomoxef exhibited the same molecular species [M + H] + in LC–MS analysis, indicating the same molecular mass of the two impurities as 519, which is equivalent to the mass of cefminox .
Chemical Reactions Analysis
The predominant prevalent mechanism of resistance to Flomoxef is degradation by AmpC β-lactamase production . The presence of reactive impurities in excipients even in trace amounts could influence the safety and efficacy of the drug products .
科学的研究の応用
Impurity Profiling and Degradation Studies
Impurity profiling and the study of degradation pathways are crucial for understanding the stability and efficacy of pharmaceutical compounds, including antibiotics like flomoxef. A comprehensive review highlights the importance of identifying and characterizing impurities in active pharmaceutical ingredients (APIs) and drug products, emphasizing the development and validation of bioanalytical methods to ensure drug safety and efficacy (Deshpande, Bhalerao, & Pabale, 2022). This involves a variety of spectroscopic and chromatographic techniques that could be applied to studying impurities like Flomoxef Impurity 11, aiding in the determination of the most stable formulation of a drug.
Control and Analysis of Potential Genotoxic Impurities
The control and analysis of potential genotoxic impurities (PGIs) in pharmaceuticals are critical for minimizing health risks associated with drug consumption. A review focused on the regulatory guidelines and analytical methodologies for assessing PGIs, including sulfonic acid derivatives, provides insights into challenges and advancements in detecting and quantifying these impurities (Elder, Teasdale, & Lipczynski, 2008). Understanding the behavior of such impurities, which could include compounds related to Flomoxef Impurity 11, is crucial for ensuring the safety and effectiveness of pharmaceutical products.
Analytical Methods for Impurity Determination
The development of advanced analytical methods for the determination of impurities in pharmaceuticals is a field of significant interest. Research into analytical techniques such as ICP-MS and ICP-OES highlights their effectiveness in impurity profiling, including the detection of inorganic impurities in bulk drugs and formulations (Dhuri, Dichwalkar, Tiwari, & Hamrapurkar, 2018). These techniques could potentially be applied to study specific impurities like Flomoxef Impurity 11, offering insights into their concentration levels and potential impacts on drug safety and efficacy.
Safety And Hazards
将来の方向性
The optimal regimens of Flomoxef for the treatment of urinary tract infections caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacterales are not well defined . Future clinical studies are needed to address the utility of Flomoxef as a carbapenem-sparing treatment option for UTIs caused by ESBL-producing Enterobacterales .
特性
IUPAC Name |
1-(2-hydroxyethyl)-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4OS/c8-2-1-7-3(9)4-5-6-7/h8H,1-2H2,(H,4,6,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYUEQRWYGVUKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N1C(=S)N=NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437877 |
Source


|
| Record name | 1-(2-Hydroxyethyl)-1,2-dihydro-5H-tetrazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Mercaptotetrazole-1-yl)ethanol | |
CAS RN |
56610-81-2 |
Source


|
| Record name | 1,2-Dihydro-1-(2-hydroxyethyl)-5H-tetrazole-5-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56610-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Hydroxyethyl)-1,2-dihydro-5H-tetrazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

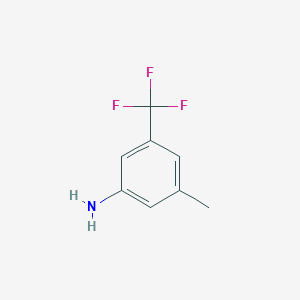
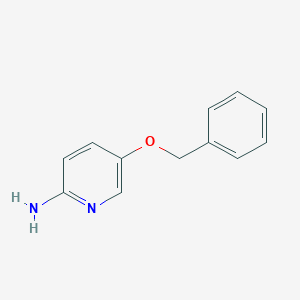
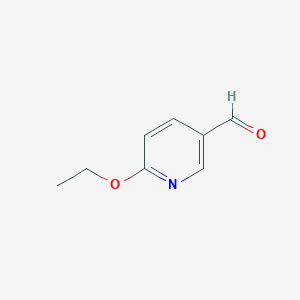
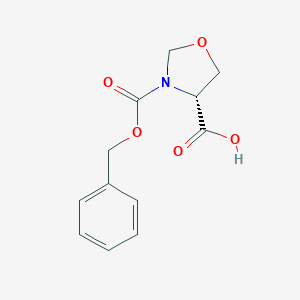
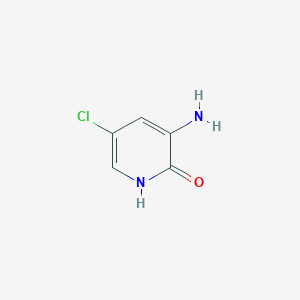
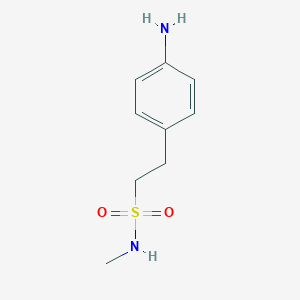

![2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile](/img/structure/B113390.png)
![[4-(2-Amino-ethyl)-phenyl]-acetic acid](/img/structure/B113391.png)
![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)
